molecular formula C7H7ClN2O2 B1408784 6-Chloro-5-methoxypyridine-3-carboxamide CAS No. 1881320-69-9

6-Chloro-5-methoxypyridine-3-carboxamide

Cat. No.: B1408784
CAS No.: 1881320-69-9
M. Wt: 186.59 g/mol
InChI Key: GEDDULRRCOXEQD-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxypyridine-3-carboxamide is a chemical compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a chlorine atom at the 6th position, a methoxy group at the 5th position, and a carboxamide group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxypyridine-3-carboxamide typically involves the chlorination of 5-methoxypyridine-3-carboxamide. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 6th position. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxypyridine-3-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is frequently employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine-3-carboxylic acid or pyridine-3-aldehyde derivatives.

    Reduction: Pyridine-3-amine derivatives.

Scientific Research Applications

6-Chloro-5-methoxypyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, depending on its structural features and functional groups. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypyridine-3-carboxamide: Lacks the chlorine substitution, resulting in different reactivity and biological activity.

    6-Chloropyridine-3-carboxamide: Lacks the methoxy group, affecting its chemical properties and applications.

    5-Chloro-6-methoxypyridine-3-carboxamide: Positional isomer with different substitution pattern, leading to distinct chemical behavior.

Uniqueness

6-Chloro-5-methoxypyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups enhances its versatility in various chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-5-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDDULRRCOXEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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